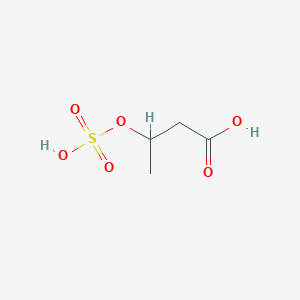![molecular formula C18H22O3 B14429969 4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol CAS No. 78435-28-6](/img/structure/B14429969.png)
4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol is a chemical compound with the molecular formula C19H22O4. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. The presence of a hydroxyhexyl group and an oxy group attached to the biphenyl structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and oxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-[(6-Hydroxyhexyl)oxy]-4-biphenylcarbonitrile: Similar structure but with a nitrile group instead of a hydroxy group.
4’-[(6-Hydroxyhexyl)oxy]-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a hydroxy group.
Uniqueness
4’-[(6-Hydroxyhexyl)oxy][1,1’-biphenyl]-4-ol is unique due to the presence of both hydroxy and oxy groups, which provide distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
78435-28-6 |
|---|---|
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-[4-(6-hydroxyhexoxy)phenyl]phenol |
InChI |
InChI=1S/C18H22O3/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12,19-20H,1-4,13-14H2 |
Clé InChI |
TZDBLSONHKKTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


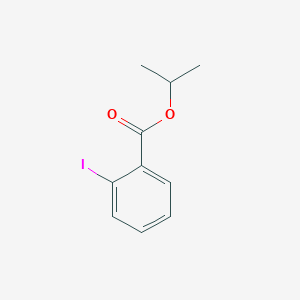
![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
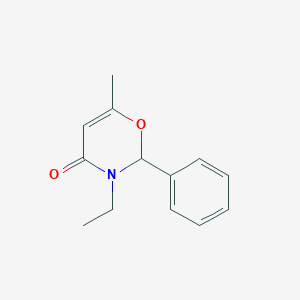
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
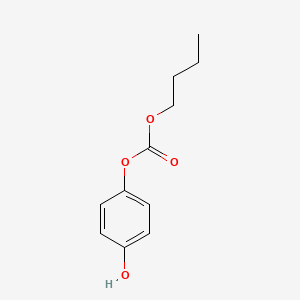
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
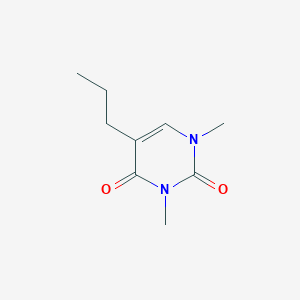
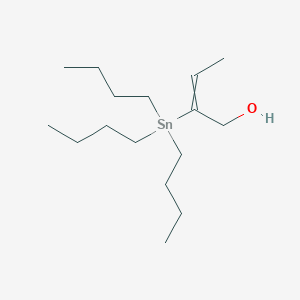
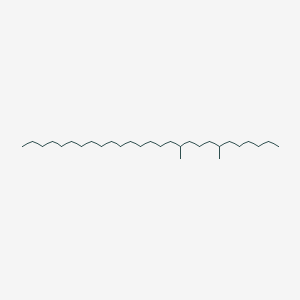
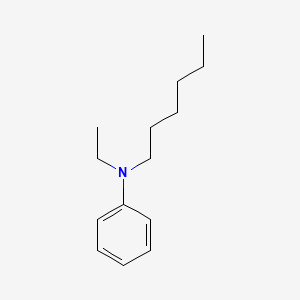
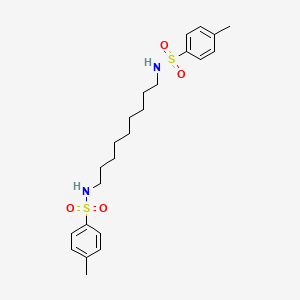
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
